molecular formula C13H15BrO B1267467 1-Benzoyl-1-bromocyclohexane CAS No. 7500-66-5

1-Benzoyl-1-bromocyclohexane

Cat. No.: B1267467
CAS No.: 7500-66-5
M. Wt: 267.16 g/mol
InChI Key: PCGUFFXUXWUSJJ-UHFFFAOYSA-N
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Description

1-Benzoyl-1-bromocyclohexane, also known as cyclohexylphenyl ketone bromide, is a chemical compound with the molecular formula C13H15BrO and a molecular weight of 267.16 g/mol. This compound has a wide range of applications in scientific experiments, particularly in organic synthesis.

Preparation Methods

1-Benzoyl-1-bromocyclohexane can be synthesized through various methods. One common synthetic route involves the bromination of benzylic compounds using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as a solvent . The reaction is typically carried out at reflux temperature in the presence of a catalytic amount of benzoyl peroxide. The resulting polybrominated mixtures are then debrominated with diethyl phosphite and N,N-diisopropylethylamine to afford the desired monobromides in satisfactory yields and high purity .

Chemical Reactions Analysis

1-Benzoyl-1-bromocyclohexane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The benzylic position can be oxidized using reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

    Reduction Reactions: The carbonyl group in this compound can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation at the benzylic position typically yields benzoic acid derivatives .

Scientific Research Applications

1-Benzoyl-1-bromocyclohexane has numerous applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Medical Research: This compound is utilized in the development of pharmaceuticals and other biologically active molecules.

    Industrial Research: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzoyl-1-bromocyclohexane primarily involves its reactivity at the benzylic position. The bromine atom can be readily substituted by nucleophiles, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used.

Comparison with Similar Compounds

1-Benzoyl-1-bromocyclohexane can be compared with other similar compounds, such as:

    Bromocyclohexane: This compound is also a brominated cyclohexane derivative but lacks the benzoyl group, making it less versatile in organic synthesis.

    1-Benzoyl-1-chlorocyclohexane: Similar to this compound, but with a chlorine atom instead of bromine. The reactivity and applications may differ due to the different halogen atom.

The uniqueness of this compound lies in its combination of the benzoyl and bromine functional groups, which provide a wide range of reactivity and applications in various fields of research.

Properties

IUPAC Name

(1-bromocyclohexyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO/c14-13(9-5-2-6-10-13)12(15)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGUFFXUXWUSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40322718
Record name 1-BENZOYL-1-BROMOCYCLOHEXANE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7500-66-5
Record name NSC401907
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Record name 1-BENZOYL-1-BROMOCYCLOHEXANE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BENZOYL-1-BROMOCYCLOHEXANE
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Synthesis routes and methods

Procedure details

Temperature was kept at 20-25° C. when bromine (2.8 ml) was added slowly to a stirred mixture of cyclohexylphenyl ketone (10 g) in CH2Cl2 (50 ml) and acetic acid (1 ml). The mixture was stirred at the ambient temperature for 1 hour and extracted with 5% NaHCO3 (2×30 ml) and water (30 ml). The organic phase was dried over Na2SO4 and evaporated. Yield was 14.1 g.
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

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